molecular formula C16H22N2O4 B1345023 3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid CAS No. 886362-45-4

3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

Cat. No. B1345023
M. Wt: 306.36 g/mol
InChI Key: SNBBUGPPZLKWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” seems to be a complex organic molecule. It likely contains a naphthyridine core, which is a bicyclic structure consisting of two fused six-membered rings . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are often used in peptide synthesis . The Boc group can be added to an amino acid using Boc2O in the presence of a base, and removed under acidic conditions .


Chemical Reactions Analysis

The Boc group is stable under most conditions but can be removed under acidic conditions. This property is often utilized in peptide synthesis, where the Boc group is used to protect one amino group while another is reacted .

Scientific Research Applications

  • Synthesis of Tetrahydroquinolines and Tetrahydronaphthyridines : This compound plays a role in the synthesis of tetrahydroquinolines and tetrahydronaphthyridines, as demonstrated by Reed, Rotchford, and Strickland (1988). They reported a method for converting N-(tert-butoxycarbonyl)anilines into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines and analogous tetrahydronaphthyridines, showing its utility in versatile quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).

  • Development of αvβ3 Antagonists for Osteoporosis Treatment : Coleman et al. (2004) identified compounds related to this chemical structure as potent and selective αvβ3 antagonists. These compounds showed promise for clinical development in the treatment of osteoporosis, highlighting the potential therapeutic applications of such chemical structures (Coleman et al., 2004).

  • Organometallic Analogs in Medicinal Chemistry : The relevance of organometallic compounds in medicinal chemistry was discussed by Patra, Merz, and Metzler-Nolte (2012). They synthesized planar chiral carboxylic acid derivatives containing tetrahydro-naphthyridine structures, exploring their use in medicinal organometallic chemistry (Patra, Merz, & Metzler-Nolte, 2012).

  • Exploration in Pharmaceutical Compounds : Zhao et al. (2009) discussed the use of similar compounds in the study of hydration states of pharmaceutical compounds, underlining the significance of such structures in understanding pharmaceutical properties and stability (Zhao et al., 2009).

  • Synthesis of Neuroexcitant Analogues : The synthesis of neuroexcitant analogues utilizing tert-butoxycarbonyl-related compounds was reported by Pajouhesh et al. (2000). They synthesized enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, demonstrating the utility of such compounds in the synthesis of neuroactive substances (Pajouhesh et al., 2000).

properties

IUPAC Name

3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-5-11-6-7-12(17-14(11)18)8-9-13(19)20/h6-7H,4-5,8-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBUGPPZLKWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649631
Record name 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid

CAS RN

886362-45-4
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-3,4-dihydro-1,8-naphthyridine-7(2H)-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[8-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-N-Boc-5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.